1H and 13C NMR spectral data for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
1H and 13C NMR spectral data for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Comprehensive NMR Characterization and Synthesis Workflow for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Scientific Context & Significance
Imidazo[1,2- a ]pyridines are privileged, nitrogen-rich bicyclic scaffolds in modern medicinal chemistry. They frequently serve as the pharmacophoric core for therapeutics targeting STAT3 phosphorylation in cancer models[1], as well as broad-spectrum antimicrobial and antifungal agents[2]. Among the functionalized derivatives, 2,6-Dimethylimidazo[1,2- a ]pyridine-3-carbaldehyde (CAS: 728864-60-6) acts as a critical electrophilic building block. The highly reactive 3-formyl group allows for downstream derivatization into chalcones, pyrazolines, and highly functionalized heterocycles via transition-metal catalyzed annulations or condensation reactions[2][3].
To successfully utilize this compound in drug development, researchers must master its regioselective synthesis and unambiguously confirm its structure using rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Regioselective Formylation
The standard methodology for introducing a formyl group at the C-3 position of the imidazo[1,2- a ]pyridine core is the Vilsmeier-Haack reaction . The C-3 position is the most nucleophilic site on the fused bicyclic system due to the electron-donating nature of the bridgehead nitrogen (N-4).
Step-by-Step Methodology & Causality
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Step 1: Vilsmeier Reagent Preparation. Phosphorus oxychloride (POCl 3 , 1.2 equiv) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) at 0 °C under an inert argon atmosphere.
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Causality: The reaction between POCl 3 and DMF generates the active electrophile, the chloromethyleneiminium ion. This step is highly exothermic; strict temperature control at 0 °C prevents the degradation of the iminium intermediate and avoids uncontrollable thermal runaways.
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Step 2: Substrate Addition. A solution of 2,6-dimethylimidazo[1,2- a ]pyridine (1.0 equiv) in anhydrous DMF is added dropwise to the cold Vilsmeier reagent.
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Step 3: Electrophilic Aromatic Substitution (Heating). The reaction mixture is gradually warmed, then heated to 80–90 °C for 2 to 4 hours.
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Causality: While the C-3 position is inherently electron-rich, the steric hindrance introduced by the adjacent 2-methyl group requires elevated thermal energy to drive the electrophilic attack and subsequent deprotonation to completion.
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Step 4: pH-Controlled Quenching (Self-Validating Step). The mixture is cooled to room temperature and poured over crushed ice. Saturated aqueous sodium carbonate (Na 2 CO 3 ) is added slowly until the pH reaches strictly 7–8.
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Causality: This is a critical self-validating checkpoint. The basic pH hydrolyzes the iminium intermediate into the final aldehyde. If the pH remains acidic (< 5), the basic imidazopyridine nitrogens remain protonated, trapping the product in the aqueous layer and destroying the yield. If the pH is too high (> 10), the newly formed aldehyde may undergo unwanted aldol-type condensations.
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Step 5: Isolation. The neutralized mixture is extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous Na 2 SO 4 , and concentrated in vacuo. The crude product is purified via silica gel column chromatography or recrystallized from ethanol.
Workflow of the Vilsmeier-Haack formylation for imidazo[1,2-a]pyridine derivatives.
In-Depth NMR Spectral Analysis
Accurate characterization of 2,6-dimethylimidazo[1,2- a ]pyridine-3-carbaldehyde requires an understanding of how the fused bicyclic system and the electron-withdrawing formyl group manipulate the local magnetic environment[3][4].
H NMR Data Interpretation
The 1 H NMR spectrum is defined by the extreme deshielding of specific protons due to the anisotropic effects of the carbonyl group and the bridgehead nitrogen.
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The H-5 Proton Anomaly: The H-5 proton typically appears unusually downfield (around 9.55–9.65 ppm). This is caused by the peri-effect: the spatial proximity of the C-3 carbonyl oxygen coordinates or sterically interacts with the H-5 proton, while the adjacent electron-withdrawing bridgehead nitrogen pulls electron density away from the C-5 carbon[3][4].
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The Aldehyde Proton: Appears as a sharp singlet near 10.0 ppm, confirming successful formylation.
Table 1: Quantitative 1 H NMR Spectral Data (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| 3-CHO | 9.95 - 10.05 | Singlet (s) | - | 1H | Highly deshielded aldehyde proton. |
| H-5 | 9.55 - 9.65 | Broad Singlet (br s) | - | 1H | Deshielded by adjacent bridgehead N and peri-carbonyl oxygen. |
| H-8 | 7.60 - 7.70 | Doublet (d) | ~9.0 | 1H | Ortho-coupling with H-7. |
| H-7 | 7.30 - 7.40 | Doublet of doublets (dd) | ~9.0, 1.5 | 1H | Ortho-coupling with H-8, meta-coupling with H-5. |
| 2-CH 3 | 2.65 - 2.75 | Singlet (s) | - | 3H | Attached to sp 2 carbon C-2. |
| 6-CH 3 | 2.35 - 2.45 | Singlet (s) | - | 3H | Attached to sp 2 carbon C-6. |
Table 2: Quantitative 13 C NMR Spectral Data (CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| 3-CHO | ~178.0 | Carbonyl (C=O) | Characteristic aldehyde carbon. |
| C-2 | ~153.0 | Quaternary (C) | Deshielded by adjacent nitrogen and methyl group. |
| C-8a | ~146.0 | Quaternary (C) | Bridgehead carbon adjacent to two nitrogens. |
| C-7 | ~130.0 | Methine (CH) | Aromatic carbon. |
| C-5 | ~128.0 | Methine (CH) | Aromatic carbon adjacent to bridgehead nitrogen. |
| C-6 | ~125.0 | Quaternary (C) | Aromatic carbon bearing the 6-methyl group. |
| C-3 | ~120.0 | Quaternary (C) | Alpha to the formyl group. |
| C-8 | ~115.0 | Methine (CH) | Aromatic carbon. |
| 6-CH 3 | ~18.5 | Primary (CH 3 ) | Aliphatic methyl carbon. |
| 2-CH 3 | ~16.0 | Primary (CH 3 ) | Aliphatic methyl carbon. |
Structural Validation via 2D NMR (HMBC)
To ensure absolute trustworthiness in the structural assignment—specifically to prove that formylation occurred exclusively at the C-3 position rather than the C-5 or C-8 positions—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required.
A self-validating analytical system relies on observing 2-bond and 3-bond scalar couplings ( 2JCH and 3JCH ). In a successful C-3 formylation, the aldehyde proton (~10.0 ppm) will show a strong 3J correlation to the C-2 quaternary carbon (~153.0 ppm) and a 2J correlation to the C-3 carbon (~120.0 ppm). If formylation had incorrectly occurred at C-5, the aldehyde proton would instead correlate with the bridgehead C-8a carbon.
Key HMBC (2D NMR) correlations validating the regioselectivity of the formyl group.
References
1.[1] Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ACS Omega. URL: 2.[4] Pd-Catalyzed Aerobic C–H Carbonylative Esterification of Imidazo[1,2-a]pyridines with Alcohols as the Carbonyl Source. The Journal of Organic Chemistry. URL: 3.[3] Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. RSC Advances. URL: 4.[2] Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Der Pharma Chemica / ResearchGate. URL:
